molecular formula C21H20N6O2S B2567278 N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)naphthalene-2-sulfonamide CAS No. 1021073-07-3

N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)naphthalene-2-sulfonamide

Cat. No.: B2567278
CAS No.: 1021073-07-3
M. Wt: 420.49
InChI Key: UVPJNWDZSWUURJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

Receptor Antagonist Potential

Research has identified compounds structurally related to N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)naphthalene-2-sulfonamide as potent endothelin-A (ETA) receptor antagonists. The systematic alteration of the N-isoxazolyl substituent in 1-naphthalenesulfonamides led to the discovery of 6-membered nitrogen heterocycles with improved receptor affinity. The optimization process involved modifying substituents on the pyrazine ring, resulting in compounds with significant inhibitory effects on the pressor response in rats, highlighting their potential in therapeutic applications related to endothelin-mediated diseases (Bradbury et al., 1997).

Advanced Synthetic Applications

The compound has also facilitated the development of novel synthetic methods and intermediates in organic chemistry. For example, the reaction of 2-aminopyridines or 2-aminothiazole with specific sulfonamides led to the formation of imidazo[1,2-a]pyridin-3-ylsulfonamides and related structures. This one-pot synthesis approach underscores the role of such sulfonamide derivatives in generating complex heterocyclic compounds, which are crucial in drug discovery and development processes (Rozentsveig et al., 2013).

Chemical Binding and Interaction Studies

Investigations into the binding properties of related sulfonamides have provided insights into the interactions between these compounds and biological targets. Studies involving fluorescent probes have used derivatives of this compound to explore the binding mechanisms to proteins, offering a deeper understanding of the molecular interactions at play and their implications for drug design (Jun et al., 1971).

Properties

IUPAC Name

N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c28-30(29,18-9-8-16-5-1-2-6-17(16)15-18)24-14-13-23-20-10-11-21(27-26-20)25-19-7-3-4-12-22-19/h1-12,15,24H,13-14H2,(H,23,26)(H,22,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPJNWDZSWUURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCNC3=NN=C(C=C3)NC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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